molecular formula C25H23FN2O4S B2581632 N-(4-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 898454-32-5

N-(4-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2581632
CAS No.: 898454-32-5
M. Wt: 466.53
InChI Key: NKSGOKAOJIWJHB-UHFFFAOYSA-N
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Description

“N-(4-ethoxyphenyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide” is a complex organic compound. It contains an indole ring, which is a common structure in many biologically active compounds . The compound also includes a sulfonyl group attached to a fluorobenzyl group, and an acetamide group attached to an ethoxyphenyl group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, the sulfonyl and fluorobenzyl groups, and the acetamide group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The indole ring, for example, is known to undergo electrophilic substitution reactions . The sulfonyl group could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the indole ring could contribute to its aromaticity . The sulfonyl and fluorobenzyl groups could influence its solubility and reactivity.

Scientific Research Applications

Synthesis and Application in Carbohydrate Chemistry

The use of sulfonyl groups in protecting hydroxyl groups has been explored for carbohydrate chemistry. Spjut, Qian, and Elofsson (2010) developed a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for this purpose, demonstrating its utility in protecting 4-fluorobenzyl alcohol with high yield and its application in synthesizing complex carbohydrates like 6-aminohexyl galabioside Spjut, Qian, & Elofsson, 2010.

Antiallergic Agents

Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, identifying compounds with significant antiallergic potency. Among these, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide demonstrated exceptional antiallergic activity, highlighting the therapeutic potential of these sulfonamide derivatives Menciu et al., 1999.

Novel Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) explored pyrazole-acetamide derivatives for their coordination with Co(II) and Cu(II) ions, resulting in complexes that exhibit significant antioxidant activity. This research underscores the potential of acetamide derivatives in developing compounds with desirable biological activities Chkirate et al., 2019.

Enzyme Inhibitory Activities and Synthetic Approaches

Virk et al. (2018) synthesized N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds, evaluating their inhibition potential against key enzymes. This study illuminates the diverse synthetic approaches and potential pharmacological applications of sulfonamide derivatives Virk et al., 2018.

Chemoselective Acetylation in Drug Synthesis

Magadum and Yadav (2018) demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435, highlighting a method relevant to the synthesis of antimalarial drugs. This research provides insights into enzymatic methods for selective acetylation, a key step in synthesizing various pharmaceutical compounds Magadum & Yadav, 2018.

Future Directions

The future research directions for this compound could include exploring its potential biological activities, given the known activities of other indole-containing compounds . Additionally, further studies could investigate its synthesis and the reactivity of its functional groups.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN2O4S/c1-2-32-20-13-11-19(12-14-20)27-25(29)16-28-15-24(21-8-4-6-10-23(21)28)33(30,31)17-18-7-3-5-9-22(18)26/h3-15H,2,16-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSGOKAOJIWJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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